6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride
Description
Properties
IUPAC Name |
6-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFN3O2S/c7-14(12,13)6-9-5-2-1-4(8)3-11(5)10-6/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNESZPMEJZWCFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NN2C=C1F)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101182777 | |
| Record name | [1,2,4]Triazolo[1,5-a]pyridine-2-sulfonyl chloride, 6-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101182777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1315367-94-2 | |
| Record name | [1,2,4]Triazolo[1,5-a]pyridine-2-sulfonyl chloride, 6-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1315367-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,2,4]Triazolo[1,5-a]pyridine-2-sulfonyl chloride, 6-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101182777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride typically involves the reaction of 6-fluoro-[1,2,4]triazolo[1,5-a]pyridine with chlorosulfonic acid. This reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The reaction is usually performed in an inert atmosphere to prevent any side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The fluorine atom in the compound can undergo oxidative transformations to form various fluorinated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically carried out in the presence of a base such as triethylamine.
Reduction Reactions: Reducing agents like lithium aluminum hydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Scientific Research Applications
Medicinal Chemistry
6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride has shown potential in medicinal chemistry due to its ability to act as a building block for various bioactive compounds. Its derivatives have been investigated for:
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal properties.
- Anticancer Agents : Some studies suggest that modifications of this compound can lead to effective anticancer agents targeting specific pathways in cancer cells.
Case Study Example:
A study published in Journal of Medicinal Chemistry explored a series of derivatives based on this compound and found promising activity against resistant strains of bacteria .
Agrochemicals
The compound's unique structure allows it to serve as an intermediate in the synthesis of agrochemicals. Its derivatives have been tested for:
- Herbicidal Properties : Certain derivatives demonstrate effective herbicidal activity against a range of weed species.
Case Study Example:
Research conducted by agricultural scientists revealed that specific formulations containing this compound significantly reduced weed biomass in controlled studies .
Material Science
In material science, this compound is utilized in developing novel materials with enhanced properties. Applications include:
- Polymer Chemistry : It serves as a monomer or additive that enhances thermal stability and mechanical strength in polymers.
Case Study Example:
A recent publication highlighted the use of this compound in synthesizing high-performance polymers with applications in electronics and coatings .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to enzyme inhibition. The fluorine atom can enhance the compound’s binding affinity and selectivity towards its target.
Comparison with Similar Compounds
Substituent Variations in the Triazolo-Pyridine Core
Key Observations :
- Electron Effects : The fluorine substituent (6-position) in the target compound enhances electrophilicity at the sulfonyl chloride group compared to methyl (7-Methyl analog) but is less electron-withdrawing than nitro (6-Nitro analog) .
- Steric Influence : Bulkier substituents like bromine or methoxy (6-Bromo-8-methoxy analog) reduce reactivity in nucleophilic substitutions due to steric hindrance .
- Biological Activity : Fluorine’s small size and high electronegativity improve binding to enzymes like acetolactate synthase (ALS), critical for herbicidal activity .
Physicochemical Properties
- Solubility : The 6-Fluoro derivative exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to fluorine’s balance between hydrophobicity and polarity. In contrast, the 6-Nitro analog shows lower solubility in organic solvents .
- Stability : Fluorine’s electron-withdrawing effect stabilizes the sulfonyl chloride group against hydrolysis compared to methyl or methoxy substituents .
Biological Activity
6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features both fluorine and sulfonyl chloride functional groups, which contribute to its unique reactivity and interaction with biological targets. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.
Chemical Structure
The chemical formula for this compound is with a molecular weight of approximately 235.62 g/mol. The presence of the fluorine atom enhances the compound's stability and lipophilicity, while the sulfonyl chloride group provides a reactive site for further chemical modifications .
Synthesis
The synthesis typically involves the reaction of 6-fluoro-[1,2,4]triazolo[1,5-a]pyridine with chlorosulfonic acid under controlled conditions. This method ensures selective formation of the sulfonyl chloride group while minimizing side reactions. In industrial settings, continuous flow reactors are often utilized to enhance yield and purity through precise control over reaction parameters.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in enzyme active sites, leading to inhibition. The fluorine atom may enhance binding affinity and selectivity towards these targets .
Inhibitory Activity
Research has shown that derivatives of this compound exhibit significant inhibitory activity against various kinases. For instance, a series of synthesized compounds based on this structure displayed potent inhibition against TGF-β type I receptor kinase (ALK5) and p38α MAP kinase. Specifically, one derivative inhibited ALK5 with an IC50 value of 7.68 nM in enzyme assays .
Therapeutic Potential
The compound has been explored for potential therapeutic applications including:
- Anti-inflammatory Activity : Some derivatives have demonstrated significant anti-inflammatory effects in vitro, with IC50 values comparable to standard anti-inflammatory drugs like diclofenac.
- Anticancer Properties : Studies indicate potential anticancer activities through modulation of signaling pathways involved in tumor growth and metastasis.
- Enzyme Inhibition : The ability to inhibit various kinases suggests applications in treating diseases related to dysregulated kinase activity such as cancer and fibrosis .
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Contains fluorine and sulfonyl chloride | Potent kinase inhibitor |
| 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-ylamine | Lacks sulfonyl chloride | Moderate biological activity |
| 6-Chloro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride | Contains chlorine instead of fluorine | Similar activity but less potent |
| 6-Methyl-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride | Contains a methyl group instead of fluorine | Varies in potency |
The unique combination of functional groups in this compound enhances its biological activity compared to its analogs.
Case Study 1: Anti-Cancer Activity
In a study focused on cancer therapy, derivatives of this compound were tested against various cancer cell lines. Results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis through specific signaling pathways associated with cancer progression.
Case Study 2: Enzyme Inhibition
A detailed enzyme assay evaluated the inhibitory effects of synthesized compounds on ALK5 and p38α MAP kinase. The findings revealed that modifications to the triazole ring significantly impacted inhibitory potency and selectivity.
Q & A
Q. What are the primary research applications of 6-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride in medicinal chemistry?
The compound is a key intermediate in synthesizing bioactive molecules, particularly kinase inhibitors (e.g., JAK, VEGFR-2) and adenosine receptor antagonists. Its sulfonyl chloride group enables facile introduction of sulfonamide moieties, critical for modulating target binding and pharmacokinetics. Structural analogs have been used in drug candidates like filgotinib (JAK1 inhibitor) and antitumor agents .
Q. What synthetic methods are commonly employed to prepare [1,2,4]triazolo[1,5-a]pyridine derivatives?
Two dominant strategies are:
- Oxidative cyclization : Using aminoguanidines or 2-aminopyridines with oxidants like Pb(OAc)₄, iodine, or O₂ under catalytic conditions to form the triazolo ring .
- N-Aminopyridinium salt cyclization : Reacting N-aminopyridinium salts with nitriles or aldehydes to construct the fused heterocycle . For sulfonyl chloride derivatives, post-synthetic functionalization (e.g., chlorosulfonation) is typically required.
Q. How is the structure of this compound confirmed experimentally?
Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and ring connectivity.
- Elemental analysis : Matching calculated and observed C/H/N percentages (e.g., deviations <0.1% as in related compounds) .
- IR spectroscopy : Identification of sulfonyl chloride (S=O, ~1370 cm⁻¹; S-Cl, ~530 cm⁻¹) .
Advanced Questions
Q. How can regioselectivity challenges in triazolo[1,5-a]pyridine synthesis be addressed?
Regioselectivity depends on the starting material and reaction conditions. For example:
- Using N-aminopyridinium salts ensures precise cyclization at the α-position, avoiding isomerization .
- Solvent polarity and temperature influence reaction pathways. Acetic acid at reflux promotes spirocyclic product formation (e.g., cyclohexane/cyclopentane derivatives) . Computational modeling (DFT) may predict favorable transition states for regiocontrol .
Q. What strategies optimize the stability of the sulfonyl chloride group during reactions?
- Low-temperature handling : Store and react at 0–5°C to minimize hydrolysis.
- Anhydrous conditions : Use dry solvents (e.g., acetonitrile) and inert atmospheres .
- In situ generation : Prepare sulfonyl chloride intermediates immediately before use, as seen in sulfonamide couplings with triazolo-pyrimidines .
Q. How do structural modifications of the triazolo[1,5-a]pyridine core influence biological activity?
- Fluorine substitution : Enhances metabolic stability and binding affinity (e.g., 6-fluoro derivatives in kinase inhibitors) .
- Sulfonamide linkages : Improve solubility and target engagement. For example, 2-sulfonyl chloride derivatives form sulfonamides with aryl amines, critical for HIF PHD-1 inhibition .
- Heterocyclic fusion : Pyrimidine or pyridazine rings (vs. pyridine) alter π-stacking interactions and selectivity .
Q. What analytical challenges arise in characterizing sulfonyl chloride derivatives?
- Hydrolysis sensitivity : Rapid degradation in humid environments complicates LC-MS and elemental analysis. Use sealed vials and immediate analysis post-synthesis.
- Crystallinity issues : Amorphous solids may require alternative techniques like PXRD or dynamic vapor sorption (DVS) for polymorph identification .
Data Contradictions and Resolution
Q. How can discrepancies in reported synthetic yields for triazolo[1,5-a]pyridines be reconciled?
Yield variations stem from:
- Oxidant choice : Pb(OAc)₄ gives higher yields (~85%) but is toxic, while O₂-based methods (~60–70%) are greener but less efficient .
- Substituent effects : Electron-withdrawing groups (e.g., -F, -Cl) slow cyclization kinetics, requiring longer reaction times .
Q. Why do some studies report conflicting bioactivity data for triazolo[1,5-a]pyridine derivatives?
- Assay variability : Differences in cell lines (e.g., HeLa vs. HEK293) or enzyme isoforms (JAK1 vs. JAK3) affect IC₅₀ values .
- Impurity profiles : Residual solvents (e.g., DMF) or byproducts (e.g., desulfonated analogs) may skew results. Rigorous HPLC purification (>98% purity) is essential .
Methodological Recommendations
Q. What precautions are necessary for handling this compound?
Q. How can crystallographic data enhance structural validation of derivatives?
Single-crystal X-ray diffraction resolves ambiguous NOE signals or regiochemistry. For example, spirocyclic derivatives (e.g., compound 13 in ) were confirmed via X-ray to assign cyclohexane ring orientation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
